ARD-2585: A Benchmark of Exceptional In Vitro and In Vivo Performance Enabled by the Azetidine Core
The most compelling evidence for the utility of this specific ligand-linker conjugate is its incorporation into ARD-2585, a clinically promising PROTAC degrader of the androgen receptor (AR). ARD-2585 achieves exceptional in vitro degradation potency with a DC50 value of ≤0.1 nM in both the VCaP cell line (with AR gene amplification) and the LNCaP cell line (with an AR mutation) [1]. Crucially, this compound is orally active. This performance stands in stark contrast to earlier-generation AR PROTACs, such as ARCC-4, which, while potent (DC50 ~5 nM), exhibited poor oral bioavailability and required intraperitoneal injection for in vivo efficacy studies [2].
| Evidence Dimension | In vitro degradation potency (DC50) and In vivo route of administration |
|---|---|
| Target Compound Data | DC50 ≤ 0.1 nM; Orally active |
| Comparator Or Baseline | ARCC-4: DC50 ~5 nM; Not orally bioavailable (required IP injection) |
| Quantified Difference | ARD-2585 demonstrates >50-fold improvement in DC50 compared to ARCC-4, combined with a favorable oral PK profile. |
| Conditions | VCaP and LNCaP cell lines (AR-dependent prostate cancer); In vivo mouse xenograft models. |
Why This Matters
This direct comparison establishes that PROTACs synthesized using this specific azetidine-based linker conjugate achieve clinically relevant, oral bioavailability in vivo, a critical advantage for therapeutic development over earlier, injection-only AR degraders.
- [1] Xiang, W., Zhao, L., Han, X., et al. (2021). Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer. Journal of Medicinal Chemistry. View Source
- [2] Salami, J., et al. (2018). Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4. European Journal of Medicinal Chemistry. View Source
